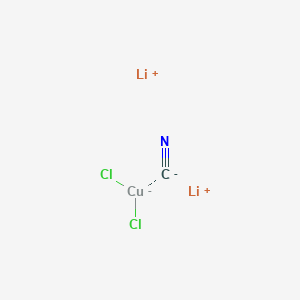
CuCN.2LiCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(I) cyanide di(lithium chloride) complex, with the chemical formula CuCN·2LiCl, is a coordination compound that has garnered significant interest in various fields of chemistry. This compound is known for its unique properties and its utility in the synthesis of organocopper reagents, which are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(I) cyanide di(lithium chloride) complex can be synthesized through the reaction of copper(I) cyanide with lithium chloride in an appropriate solvent such as anhydrous tetrahydrofuran. The reaction typically involves mixing the reactants under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for CuCN·2LiCl are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Copper(I) cyanide di(lithium chloride) complex is involved in various types of chemical reactions, primarily focusing on transmetalation processes. It reacts with organozinc and Grignard reagents to form organocopper(I) reagents .
Common Reagents and Conditions
Organozinc Reagents: These reagents react with CuCN·2LiCl to form organocopper reagents, which are useful in further synthetic transformations.
Grignard Reagents: Similar to organozinc reagents, Grignard reagents also undergo transmetalation with CuCN·2LiCl to produce organocopper reagents.
Major Products
The major products formed from these reactions are organocopper(I) reagents, which are valuable intermediates in organic synthesis for forming carbon-carbon bonds and other functional group transformations .
Scientific Research Applications
Copper(I) cyanide di(lithium chloride) complex has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, the organocopper reagents synthesized using CuCN·2LiCl can be used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which CuCN·2LiCl exerts its effects primarily involves transmetalation reactions. In these reactions, the copper(I) center in CuCN·2LiCl facilitates the transfer of organic groups from organozinc or Grignard reagents to form organocopper intermediates. These intermediates can then participate in various organic transformations, making CuCN·2LiCl a valuable catalyst and reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Copper(I) cyanide di(potassium chloride) (CuCN·2KCl)
- Copper(I) cyanide di(sodium chloride) (CuCN·2NaCl)
- Copper(I) cyanide di(magnesium chloride) (CuCN·2MgCl2)
Uniqueness
CuCN·2LiCl is unique due to its high reactivity and compatibility with a wide range of functional groups. This makes it particularly useful in organic synthesis compared to its analogs, which may have different reactivity profiles and limitations .
Properties
CAS No. |
121340-53-2 |
|---|---|
Molecular Formula |
CCl2CuLi2N |
Molecular Weight |
174.4 g/mol |
IUPAC Name |
dilithium;dichlorocopper(1-);cyanide |
InChI |
InChI=1S/CN.2ClH.Cu.2Li/c1-2;;;;;/h;2*1H;;;/q-1;;;3*+1/p-2 |
InChI Key |
KHTJRUDVXXNFJZ-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].[C-]#N.Cl[Cu-]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















